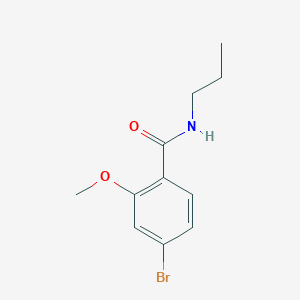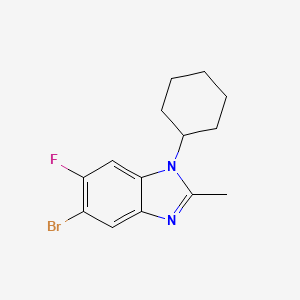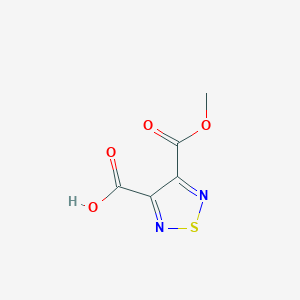
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
概要
説明
“4-(Methoxycarbonyl)phenylboronic acid” is a reagent used for various chemical reactions such as tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Synthesis Analysis
The synthesis of boronic acids, such as “4-(Methoxycarbonyl)phenylboronic acid”, involves various protocols including the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-(Methoxycarbonyl)phenylboronic acid” can be represented by the molecular formula C8H9BO4 .Chemical Reactions Analysis
“4-(Methoxycarbonyl)phenylboronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)phenylboronic acid” include a molecular weight of 180.16 g/mol . It’s a white to light yellow crystal powder .科学的研究の応用
Pharmaceutical Research
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid: is utilized in the synthesis of compounds with potential pharmacological activities. Its structure is amenable to modifications that can lead to the development of new drugs, particularly as inhibitors of enzymes like E. coli methionine aminopeptidase . This enzyme is crucial for bacterial survival, making it a target for antibiotic drug design.
Organic Synthesis
This compound serves as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . These reactions are valuable for constructing complex organic molecules, which can be used in various chemical industries, including pharmaceuticals and agrochemicals.
Material Science
In material science, it’s employed in the preparation of Pt nanoparticles on photoactive metal-organic frameworks . This application is significant for the development of new materials that can efficiently generate hydrogen through synergistic photoexcitation and electron injection , contributing to sustainable energy solutions.
Catalysis
The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This process is important for introducing fluorine atoms into organic molecules, which can dramatically change their chemical and physical properties, making them useful in various catalytic applications.
Cross-Coupling Reactions
It acts as a reagent in the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic electronic materials.
Chemical Biology
In chemical biology, it’s used for the synthesis of chromenones and their evaluation for bradykinin B1 antagonistic activity . Bradykinin B1 receptors are involved in inflammation and pain, thus antagonists can be researched for potential therapeutic uses.
Analytical Chemistry
The compound can be used in one-pot ipso-nitration of arylboronic acids . This method is useful in analytical chemistry for the modification of compounds to introduce nitro groups, which can be used as markers or probes in various analytical techniques.
Biochemistry
Lastly, in biochemistry, it’s utilized in the preparation of salicylate-based thienylbenzoic acids as inhibitors of E. coli methionine aminopeptidase . This application is crucial for understanding the biochemical pathways in bacteria and can aid in the discovery of new antibacterial agents.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGBLEMSPVIAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



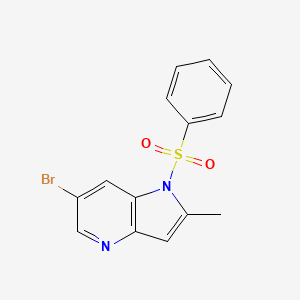
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

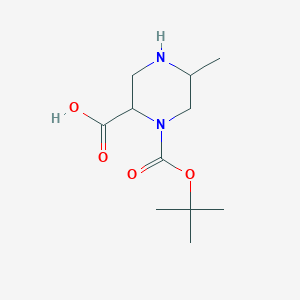
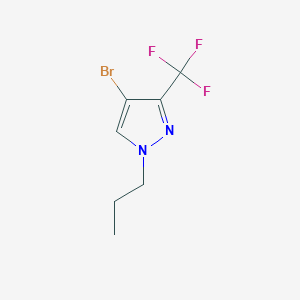
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)



